2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid
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Overview
Description
2-(2,4-Dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylic Acid is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group and a carboxylic acid group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylic Acid typically involves the reaction of 2,4-dichlorobenzaldehyde with glycine in the presence of a base to form the corresponding imidazole derivative. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenylboronic Acid: Used in Suzuki coupling reactions.
2,4-Dichlorophenylacetic Acid: Another compound with similar structural features.
Uniqueness: 2-(2,4-Dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylic Acid is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8Cl2N2O2 |
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Molecular Weight |
271.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-5-9(11(16)17)15-10(14-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,14,15)(H,16,17) |
InChI Key |
VPKSAXBRQLZLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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